1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-propan-2-yl-6-pyridin-3-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H14N4/c1-10(2)16-6-7-17-13(16)8-12(15-17)11-4-3-5-14-9-11/h3-10H,1-2H3 |
InChI Key |
UDCDBRRESCHNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis generally involves constructing the imidazo[1,2-b]pyrazole fused ring system, followed by selective introduction of the isopropyl group at the N-1 position and the pyridin-3-yl substituent at the C-6 position. The synthetic route can be divided into key stages:
- Formation of the pyrazole or pyrazolamine intermediate.
- Cyclization to form the imidazo[1,2-b]pyrazole core.
- Functionalization at N-1 with isopropyl group.
- Introduction of the pyridin-3-yl substituent via cross-coupling or direct substitution.
Key Synthetic Routes
Pyrazole Intermediate Formation
A common approach starts with the synthesis of 1-isopropyl-5-aminopyrazole as a key intermediate. This can be achieved by:
- Condensation of appropriate ketones with hydrazines (e.g., isopropylhydrazine) to form the pyrazole ring.
- Reduction or substitution reactions to introduce the amino group at the 5-position.
This intermediate is crucial for subsequent cyclization steps.
Cyclization to Imidazo[1,2-b]pyrazole
The imidazo[1,2-b]pyrazole ring is formed by intramolecular cyclization involving the amino group on the pyrazole and an adjacent electrophilic center such as a halogenated or carbonyl-functionalized precursor. Typical conditions include:
- Heating with suitable dehydrating agents or under acidic/basic catalysis.
- Use of coupling reagents to facilitate ring closure.
N-1 Isopropyl Substitution
The isopropyl group at the N-1 position can be introduced either:
- Early in the synthesis by using isopropylhydrazine as a starting material.
- Or by alkylation of the imidazo[1,2-b]pyrazole nitrogen after ring formation using isopropyl halides under basic conditions.
Introduction of the Pyridin-3-yl Group at C-6
The pyridin-3-yl substituent is typically introduced via:
- Cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling using halogenated imidazo[1,2-b]pyrazole intermediates and pyridin-3-yl boronic acids or zinc reagents.
- Directed metallation (magnesiation or zincation) of the imidazo[1,2-b]pyrazole followed by electrophilic substitution with pyridine derivatives.
Representative Synthetic Scheme and Conditions
Detailed Reaction Conditions and Examples
Pyrazole Intermediate Synthesis
- Condensation: React 3-hydrazinopropanenitrile with a suitable ketone under reflux in ethanol or methanol.
- Reduction: Use tin(II) chloride or catalytic hydrogenation to reduce nitro or imine groups to amines.
- Base: Sodium butylate or sodium ethoxide can be used to facilitate cyclization.
Cyclization to Imidazo[1,2-b]pyrazole
Functionalization via Metallation and Coupling
- Br/Mg-exchange: Treatment of 6-bromoimidazo[1,2-b]pyrazole with isopropylmagnesium chloride or TMPMgCl·LiCl at low temperatures (-40 to 0 °C).
- Electrophile trapping: Addition of 3-pyridyl electrophiles such as 3-bromopyridine or pyridin-3-ylboronic acid under palladium catalysis.
- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of bases like K3PO4 or Cs2CO3.
- Solvents: Tetrahydrofuran (THF), toluene, or dioxane are commonly used.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Values/Conditions | Comments |
|---|---|---|
| Starting materials | Isopropylhydrazine, diketones, halogenated precursors | Commercially available or synthesized |
| Solvents | Ethanol, methanol, DMF, acetonitrile, THF | Polar aprotic solvents favored for cyclization and coupling |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 | For cross-coupling steps |
| Bases | Triethylamine, sodium butylate, TMPMgCl·LiCl | For cyclization and metallation |
| Temperature | 25-120 °C | Depends on reaction step |
| Reaction time | Several hours (4-24 h) | Optimized per step |
| Purification | Column chromatography, recrystallization | To isolate pure compound |
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS), halogenated solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Pruvanserin vs. Its Imidazo[1,2-b]pyrazole Isostere
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| log D (pH 7.4) | 3.5 | 2.0 |
| Aqueous Solubility (μM, pH 6.8) | 17 | 226 |
| pKa | 6.4 | 7.3 |
- Lipophilicity : The imidazo[1,2-b]pyrazole isostere exhibits reduced log D (2.0 vs. 3.5), indicating lower membrane permeability but improved solubility. This aligns with the scaffold’s role as a solubility-enhancing indole replacement .
- Solubility : The 13-fold increase in solubility (226 μM vs. 17 μM) underscores the scaffold’s advantage in aqueous environments, critical for oral bioavailability.
- pKa: The higher pKa (7.3 vs.
Comparison with Other Imidazo[1,2-b]pyrazole Derivatives
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole ()
6-Cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole ()
- Substituents : Cyclopentyl (position 6) and cyclopropylmethyl (position 1).
- Properties : The cyclopentyl group increases hydrophobicity (predicted log P ~2.8), while the cyclopropylmethyl substituent adds steric hindrance. This contrasts with the target compound’s pyridin-3-yl group, which enhances polarity .
1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine ()
- Scaffold Differences : Features an imidazo[1,2-b]pyridazine core instead of imidazo[1,2-b]pyrazole.
- Properties : Higher topological polar surface area (33.4 Ų vs. ~25–30 Ų for imidazo[1,2-b]pyrazoles), suggesting improved solubility but reduced blood-brain barrier penetration .
Comparison with Pyrazolo[3,4-d]pyrimidines ()
Pyrazolo[3,4-d]pyrimidines, such as compound 2 (4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine), share structural motifs with the target compound but differ in ring fusion and electronic properties:
- Synthetic Complexity : Pyrazolo[3,4-d]pyrimidines require multi-step syntheses involving isomerization and hydrazine intermediates, whereas imidazo[1,2-b]pyrazoles benefit from modular functionalization strategies .
Biological Activity
1-Isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by a unique fused imidazole and pyrazole ring system. Its molecular formula is C13H14N4, with a molecular weight of approximately 230.28 g/mol. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of the isopropyl group enhances lipophilicity, potentially improving pharmacokinetic properties compared to other related compounds.
Biological Activities
Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar in structure have shown promising results in inhibiting various cancer cell lines. For instance, derivatives have demonstrated inhibitory effects on kinases associated with tumor progression.
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Table 1: Comparison of Biological Activities Among Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(Pyridin-3-yl)-imidazo[1,2-b]pyrazole | Lacks isopropyl group | Anticancer activity |
| 4-(Pyridin-2-yl)-imidazo[1,2-b]pyrazole | Different substitution pattern | Kinase inhibition |
| 5-Methylimidazo[1,2-b]pyrazole | Methyl substitution instead of isopropyl | Antimicrobial properties |
Interaction studies involving this compound have focused on its binding affinity with various biological targets. Techniques such as molecular docking and enzymatic assays are employed to elucidate the mechanisms through which this compound exerts its effects.
Case Study: Inhibition of p38 MAPK
In a notable study, derivatives similar to this compound were evaluated for their inhibitory activity against the p38 MAPK pathway. One derivative exhibited an IC50 value of 53 nM, demonstrating significant potential as an anti-inflammatory agent by inhibiting TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the structure can lead to enhanced biological activity. For instance, the introduction of different substituents on the pyridine or imidazole rings can significantly affect the compound's potency against specific targets.
Recent Advances in Drug Design
Recent advancements in drug design utilizing pyrazole derivatives have highlighted their role as promising candidates for anticancer and anti-inflammatory therapies. The development of novel derivatives continues to be an area of active research aimed at optimizing efficacy and reducing side effects.
Table 2: Recent Research Findings
Q & A
Q. Basic
- Positional scanning : Systematic substitution at C₁ (isopropyl), C₆ (pyridinyl), and C₇ (bromine) followed by in vitro testing (e.g., MTT assays for cytotoxicity) .
- Fragment-based design : Combining privileged motifs (e.g., thiophene at C₆) with known pharmacophores (e.g., piperazine) .
Advanced
Quantum mechanical calculations (DFT at B3LYP/6-31G**) predict electron-density distributions and reactive sites. For example, C₃ metalation (TMPMgCl·LiCl) is favored due to lower activation energy (ΔG‡ = 12.3 kcal/mol) compared to C₂ (ΔG‡ = 15.1 kcal/mol) .
How can regioselective functionalization at specific positions be achieved?
Q. Advanced
- C₃ functionalization : Use TMPMgCl·LiCl (1.5 equiv., 20°C, 2 h) for magnesiation, followed by trapping with electrophiles (e.g., CO₂ for carboxylation) .
- C₂ and C₇ functionalization : Sequential Br/Mg-exchange and Negishi cross-coupling (Pd(OAc)₂/SPhos) introduce aryl/heteroaryl groups with >80% regioselectivity .
What analytical techniques are critical for detecting degradation products during stability studies?
Q. Advanced
- LC-HRMS : Identifies oxidative degradation (e.g., sulfoxide formation at thiophene substituents) with ppm-level accuracy.
- Solid-state NMR : Monitors crystallinity loss in accelerated stability conditions (40°C/75% RH), correlating with bioactivity retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
